
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Ethylmagnesium bromide, water
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of 2,2,4,4-tetramethylcyclobutanone in the presence of a suitable catalyst like palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete conversion.
化学反应分析
Types of Reactions
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or pain perception.
相似化合物的比较
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of the ethanone group.
Uniqueness
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tetramethyl-substituted cyclobutane ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-(2,2,4,4-tetramethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7(11)8-9(2,3)6-10(8,4)5/h8H,6H2,1-5H3 |
InChI 键 |
COBIQFGVKUDFNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1C(CC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


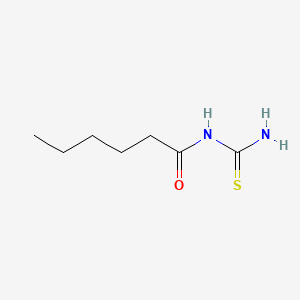

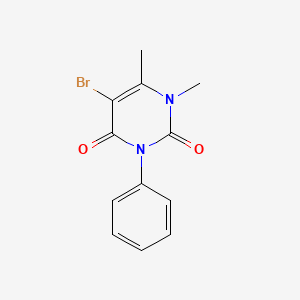
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)

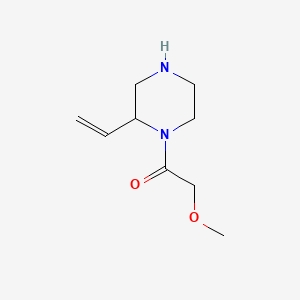
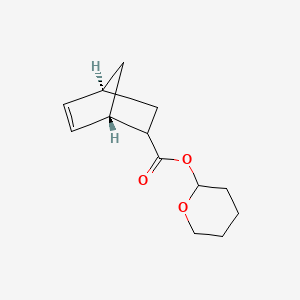
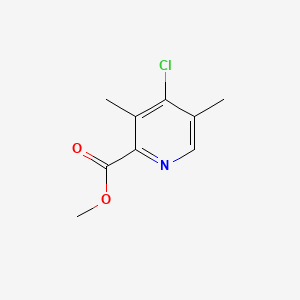
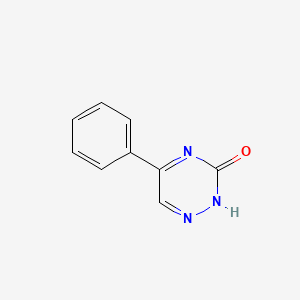
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
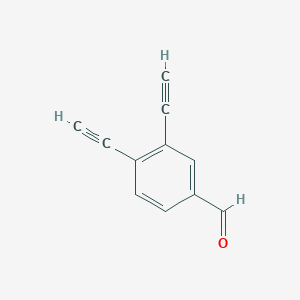
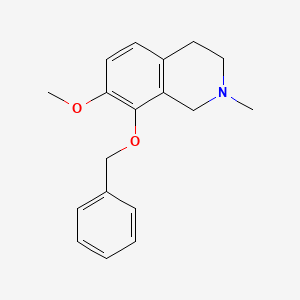
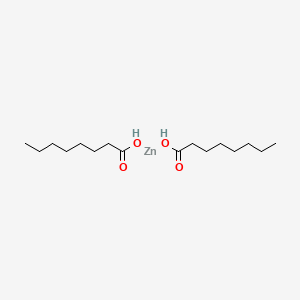
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
